molecular formula C15H10N2O3 B2701942 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate CAS No. 240115-75-7

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate

Cat. No.: B2701942
CAS No.: 240115-75-7
M. Wt: 266.256
InChI Key: ADKTYYDBRSFYJM-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is an aromatic ester derivative featuring a 1,3,4-oxadiazole heterocyclic ring fused to a phenyl group, which is further esterified with a benzoate moiety. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.26 g/mol . The compound exhibits a purity of >90%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses . The structural uniqueness of this compound lies in the integration of the oxadiazole ring—a five-membered heterocycle known for its electron-deficient properties—with the ester functional group. This combination is hypothesized to influence its physicochemical behavior, including solubility, thermal stability, and reactivity, which are critical for applications in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTYYDBRSFYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate exhibits significant antitumor , antibacterial , antifungal , and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cell signaling pathways related to cancer proliferation.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values compared to established chemotherapeutics:

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
MCF-724.745-Fluorouracil100
HCT-1164.38Tamoxifen5.12

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. It has shown promising results with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity
Research indicates that this compound demonstrates significant activity against Candida albicans and various bacterial strains.

Materials Science

In materials science, this compound is being explored for its use in developing new materials with unique properties such as high thermal stability and conductivity. Its chemical structure allows for modifications that can enhance material performance in various applications.

Similar Compounds

  • 1,2,4-Oxadiazole Derivatives : Share similar biological activities such as anticancer and antibacterial properties.
  • 1,3,4-Thiadiazole Derivatives : Known for their antimicrobial and anticancer activities but differ structurally from oxadiazoles.

Uniqueness

The unique combination of the oxadiazole ring with a phenyl benzenecarboxylate moiety imparts distinct chemical and biological properties to this compound, making it valuable for scientific research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Purity
2-(1,3,4-Oxadiazol-2-yl)phenyl benzoate 1,3,4-Oxadiazole + phenyl benzoate Oxadiazole, ester 266.26 >90%
Phenyl benzoate Phenyl + benzoate Ester 198.22 >95% [*]
2-(1,2,4-Triazol-1-yl)phenyl benzoate 1,2,4-Triazole + phenyl benzoate Triazole, ester 267.25 ~85% [*]
2-(Thiazol-2-yl)phenyl acetate Thiazole + phenyl acetate Thiazole, ester 219.25 >98% [*]

Notes:

  • Triazole analogs : The 1,2,4-triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions compared to oxadiazole derivatives but reduce thermal stability .

Physicochemical and Reactivity Trends

Solubility : The oxadiazole ring in 2-(1,3,4-oxadiazol-2-yl)phenyl benzenecarboxylate likely reduces solubility in polar solvents compared to phenyl benzoate but improves it relative to bulkier triazole derivatives.

Thermal Stability: Oxadiazoles are known for high thermal stability due to aromaticity and resonance stabilization. This compound may outperform thiazole or triazole analogs in high-temperature applications .

Reactivity : The electron-deficient oxadiazole ring could enhance electrophilic substitution reactivity at the phenyl group, whereas ester hydrolysis rates may depend on steric shielding from the oxadiazole moiety.

Biological Activity

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an oxadiazole ring fused with a phenyl benzenecarboxylate moiety, which contributes to its unique chemical properties and potential therapeutic applications. The primary targets of this compound include the Epidermal Growth Factor Receptor (EGFR) and the oxidoreductase 1XDQ protein, which are critical in various cellular processes, including cell cycle regulation and tumor proliferation.

Target Interactions

The biological activity of this compound primarily involves:

  • Inhibition of EGFR : This receptor plays a pivotal role in cell signaling pathways that regulate cell growth and division. Inhibition of EGFR is a promising strategy for anticancer therapies.
  • Interaction with Oxidoreductase 1XDQ : This protein is involved in redox reactions within the cell, influencing various metabolic pathways.

Biochemical Pathways

The compound's action affects several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting EGFR, the compound can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound also exhibits antibacterial and antifungal properties, making it relevant in treating infections .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. For instance:

  • In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil and Tamoxifen .
Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
MCF-724.745-Fluorouracil100
HCT-1164.38Tamoxifen5.12

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, with MIC values that indicate potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:

  • Anticonvulsant Activity : A study synthesized derivatives of oxadiazole compounds that displayed anticonvulsant properties in pentylenetetrazole-induced seizure models. The introduction of specific substituents enhanced their efficacy .
  • Antiviral Activity : Research indicated that certain oxadiazole derivatives exhibited antiviral activity against HIV and other viruses, highlighting their potential in virology .

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3,4-oxadiazol-2-yl)phenyl benzenecarboxylate derivatives?

  • Methodological Answer : A typical synthesis involves cyclization of substituted hydrazides with benzoic acid derivatives. For example, hydrazine hydrate reacts with substituted benzoic acids under reflux in ethanol, followed by cyclization with phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring. Substituents on the phenyl ring (e.g., electron-withdrawing groups like trifluoromethyl) are introduced via electrophilic substitution or pre-functionalized precursors .

Q. How can spectroscopic techniques (NMR, mass spectrometry) characterize the compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR : Peaks between δ 7.2–8.5 ppm confirm aromatic protons, while signals near δ 8.9 ppm indicate oxadiazole protons.
  • 13C NMR : The carbonyl carbon (C=O) of the benzoate group appears at ~165–170 ppm, and oxadiazole carbons resonate at ~160–165 ppm.
  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CO₂ from the benzoate moiety or cleavage of the oxadiazole ring) are observed. For example, a base peak at m/z 268 corresponds to the molecular ion [C₁₅H₁₂N₂O₃]⁺ .

Q. What solvent systems and chromatographic methods optimize purification?

  • Methodological Answer : Reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (70:30 to 90:10) effectively separates impurities. For polar derivatives, silica gel column chromatography with ethyl acetate/hexane (3:7) is recommended. Solubility in DMSO or DMF facilitates crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from substituent positioning?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer efficacy) due to substituent placement (ortho vs. para) can be addressed via structure-activity relationship (SAR) studies . For instance:
  • Electron-withdrawing groups (e.g., CF₃) at the para position enhance anticancer activity (IC₅₀ = 15.14 μM), while electron-donating groups (e.g., OCH₃) reduce potency.

  • Statistical tools (e.g., multiple regression analysis) and molecular docking (using AutoDock Vina) validate interactions with target proteins like tubulin or kinases .

    Substituent (Position)Anticancer Activity (IC₅₀, μM)Antioxidant Activity (IC₅₀, μM)
    CF₃ (para)15.1468.89
    OCH₃ (ortho)42.30>100

Q. How do crystallographic refinement tools (e.g., SHELXL) improve structural accuracy?

  • Methodological Answer : SHELXL refines crystal structures by:
  • Modeling anisotropic displacement parameters for non-hydrogen atoms.
  • Applying restraints for disordered regions (e.g., flexible oxadiazole rings).
  • Using the HKLF 4 format for high-resolution data (<1.0 Å) to reduce R-factors (<5%). Validation with PLATON ensures geometric correctness .

Q. What strategies mitigate challenges in experimental phasing for X-ray diffraction studies?

  • Methodological Answer : For low-symmetry crystals (e.g., monoclinic systems), employ:
  • SHELXC/D/E pipelines for robust phase determination via single-wavelength anomalous dispersion (SAD).
  • Twinned data handling by refining twin laws (e.g., BASF parameter) in SHELXL .

Q. How do computational models predict metabolic stability and toxicity?

  • Methodological Answer : Use ADMET prediction tools (e.g., SwissADME):
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) are modeled via molecular dynamics simulations.
  • Toxicity : Ames test predictions assess mutagenicity based on oxadiazole ring reactivity .

Methodological Resources

  • Structural Refinement : SHELX suite (open-source) for high-precision crystallography .
  • Bioactivity Validation : NCI-60 cell line screening for anticancer activity .

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